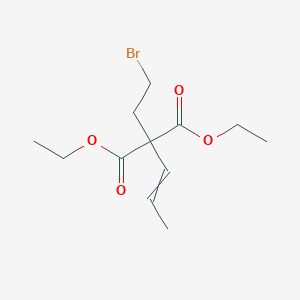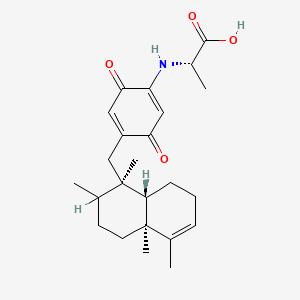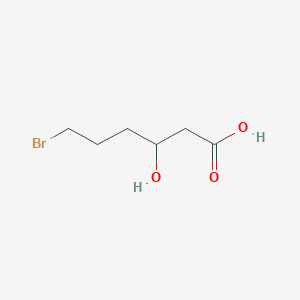
6-Bromo-3-hydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H11BrO3 It is a derivative of hexanoic acid, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-hydroxyhexanoic acid can be achieved through several synthetic routes. One common method involves the ring-opening reaction of ε-caprolactone with hydrogen bromide. The reaction is carried out in an organic solvent, with the temperature maintained between 0°C and 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxyhexanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3,6-dihydroxyhexanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
- Oxidation of the hydroxyl group results in the formation of 6-bromo-3-oxohexanoic acid.
- Reduction of the bromine atom leads to the formation of 3-hydroxyhexanoic acid.
- Substitution reactions yield 3,6-dihydroxyhexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for bioactive molecules.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to changes in cellular functions and pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromohexanoic acid: Lacks the hydroxyl group at the 3rd position.
3-Hydroxyhexanoic acid: Lacks the bromine atom at the 6th position.
6-Chloro-3-hydroxyhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 6-Bromo-3-hydroxyhexanoic acid is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126502-98-5 |
|---|---|
Molekularformel |
C6H11BrO3 |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
6-bromo-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
PRMNZQRHYSTJDR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CC(=O)O)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
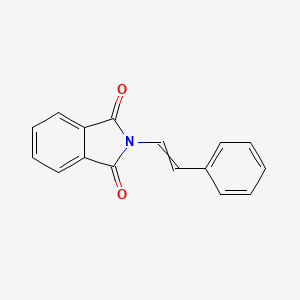
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
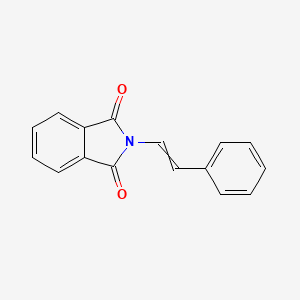

![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
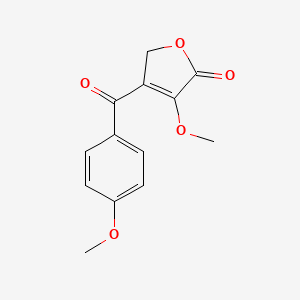
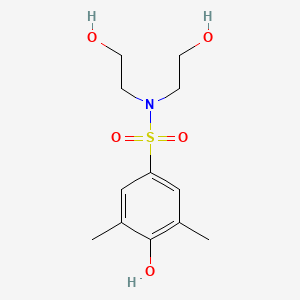
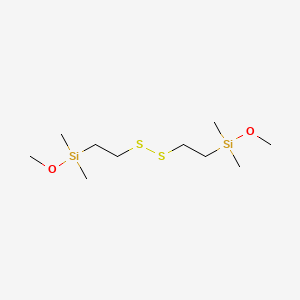
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

